
3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The starting material is a substituted aryl amine, an aniline, which is treated with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .Molecular Structure Analysis
The molecular structure of similar compounds like “3,4-Dichlorophenylacetic acid” and “3,4-Dichlorophenylboronic acid” have been identified . The molecular formula of “3,4-Dichlorophenylacetic acid” is C8H6Cl2O2 and that of “3,4-Dichlorophenylboronic acid” is C6H5BCl2O2 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3,4-Dichlorophenylacetic acid” and “3,4-Dichlorophenylboronic acid” have been identified . “3,4-Dichlorophenylacetic acid” is a white crystalline solid and “3,4-Dichlorophenylboronic acid” is a white to off-white powder .作用机制
安全和危害
The safety and hazards of similar compounds like “3,4-Dichlorophenyl isocyanate” and “3,4-Dichlorophenylacetic acid” have been identified . “3,4-Dichlorophenyl isocyanate” is a strong irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . “3,4-Dichlorophenylacetic acid” is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .
属性
IUPAC Name |
3-(3,4-dichlorophenyl)-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRKWVFXHAUMOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

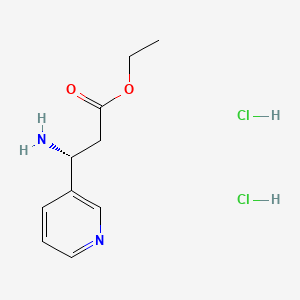
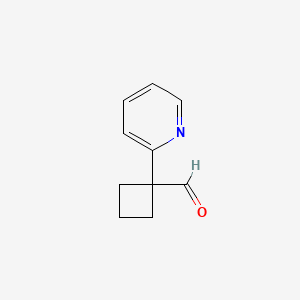
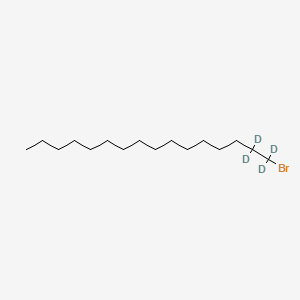
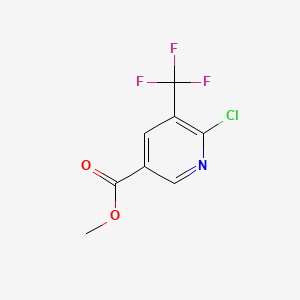
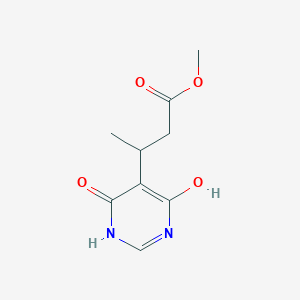
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)


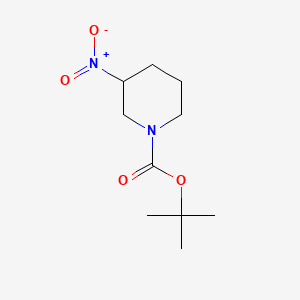
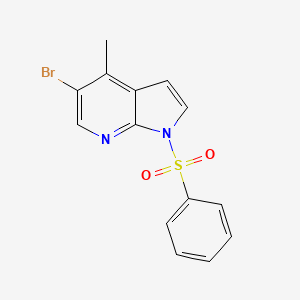

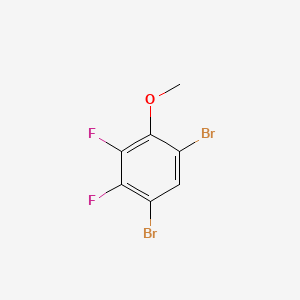
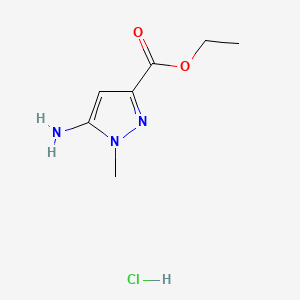
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)